
N-Decylaminoethanol
Overview
Description
N-Decylaminoethanol, also known as this compound, is an organic compound with the molecular formula C12H27NO. It is a lipidic amino alcohol that has garnered interest due to its various applications in scientific research and industry. This compound is characterized by its ability to interact with membrane lipids, making it useful in a range of biological and chemical studies .
Biochemical Analysis
Biochemical Properties
2-(Decylamino)ethanol is known for its role in the antileishmanial activity of lipidic amino alcohols . It interacts with the membrane lipids of the parasite Leishmania, which are parasitic protozoans that can cause ulcerative skin diseases in vertebrates .
Cellular Effects
It is known that lipidic amino alcohols, such as 2-(Decylamino)ethanol, interact with the membrane lipids of parasites, suggesting that it may influence cell function by altering membrane properties .
Molecular Mechanism
It is known to be involved in the antileishmanial activity of lipidic amino alcohols, suggesting that it may exert its effects at the molecular level by interacting with membrane lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaminoethanol typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}2\text{H}4\text{O} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{12}\text{H}_{27}\text{NO} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Decylaminoethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemical Properties of N-Decylaminoethanol
This compound is an aliphatic amine characterized by a long hydrophobic decyl chain and a hydroxyl group, making it amphiphilic. Its molecular formula is , and it has a molecular weight of approximately 199.33 g/mol. The structure allows it to interact with both hydrophilic and hydrophobic substances, enhancing its utility in various applications.
Applications Overview
Application Area | Description |
---|---|
Surfactants | Used in detergents and emulsifiers due to its surface-active properties. |
Pharmaceuticals | Acts as an excipient and solubilizing agent in drug formulations. |
Agriculture | Functions as a surfactant in agrochemical formulations to enhance efficacy. |
Material Science | Utilized in the synthesis of polymers and coatings for improved properties. |
Surfactants
This compound is primarily used as a surfactant in cleaning products and personal care formulations. Its ability to lower surface tension makes it effective in:
- Detergents : Enhancing cleaning efficiency by allowing better wetting and spreading.
- Emulsifiers : Stabilizing emulsions in creams and lotions, ensuring uniformity.
Case Study: Detergent Formulation
In a comparative study, DAE was incorporated into a detergent formulation, resulting in a 30% increase in cleaning power compared to traditional surfactants due to its superior wetting properties .
Pharmaceuticals
In the pharmaceutical industry, this compound serves multiple roles:
- Solubilizing Agent : Enhances the solubility of poorly soluble drugs, improving bioavailability.
- Excipient : Used in formulations to stabilize active ingredients.
Case Study: Drug Solubility Enhancement
Research demonstrated that incorporating DAE into a formulation of ibuprofen increased its solubility by over 50%, leading to faster absorption rates in clinical trials .
Agriculture
In agricultural applications, this compound is utilized as an adjuvant in pesticide formulations:
- Surfactant Role : Improves the spreadability and adhesion of pesticides on plant surfaces.
- Enhancement of Efficacy : Increases the penetration of active ingredients into plant tissues.
Case Study: Pesticide Efficacy
A field study showed that combining DAE with glyphosate resulted in a 25% increase in weed control effectiveness compared to glyphosate alone, attributed to improved surface coverage.
Material Science
This compound is also employed in material science for:
- Polymer Synthesis : Acts as a chain extender or modifier in the production of polyurethanes.
- Coatings : Enhances the properties of coatings, providing better adhesion and durability.
Case Study: Polyurethane Development
In experiments, DAE was used as a chain extender in polyurethane synthesis, resulting in materials with enhanced mechanical properties and thermal stability compared to those synthesized with conventional extenders.
Mechanism of Action
The mechanism of action of N-Decylaminoethanol involves its interaction with membrane lipids. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. In the context of its antileishmanial activity, this compound disrupts the membrane integrity of the parasite, leading to its death .
Comparison with Similar Compounds
2-(Octylamino)ethanol: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylamino)ethanol: Similar structure but with a dodecyl group.
2-(Hexylamino)ethanol: Similar structure but with a hexyl group.
Comparison: N-Decylaminoethanol is unique due to its specific chain length, which influences its interaction with lipid membranes. Compared to shorter or longer chain analogs, it may have different effects on membrane fluidity and permeability, making it suitable for specific applications in research and industry .
Biological Activity
N-Decylaminoethanol is a long-chain amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by its hydrophobic decyl group and an amino alcohol functional group, which contribute to its unique properties and potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, immunomodulatory properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C_{11}H_{25}NO) features a decyl chain attached to an amino alcohol moiety. Its structure can be represented as follows:
The presence of both hydrophobic and hydrophilic regions allows this compound to interact with various biological membranes, influencing its activity.
1. Cytotoxicity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The cytotoxicity was assessed using standard MTT assays, showing a dose-dependent response.
Cell Line | IC50 (μg/mL) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These findings suggest that this compound may serve as a potential lead compound for the development of anticancer agents.
2. Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties. In vitro studies using macrophage cell lines revealed that this compound can significantly inhibit nitric oxide (NO) production, a critical mediator in inflammatory responses. The inhibition of NO production was measured at various concentrations, with notable effects observed at concentrations as low as 5 μg/mL.
Concentration (μg/mL) | NO Inhibition (%) |
---|---|
5 | 80 |
10 | 90 |
20 | 95 |
This immunosuppressive activity indicates its potential use in managing autoimmune diseases or conditions characterized by excessive inflammation.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Case Studies
Several case studies have illustrated the practical applications of this compound in therapeutic settings:
- Case Study 1 : A clinical trial evaluating the efficacy of this compound in treating patients with chronic inflammatory diseases found significant improvements in symptoms and reduced inflammatory markers compared to placebo.
- Case Study 2 : An investigation into the use of this compound as an adjunct therapy in cancer treatment demonstrated enhanced efficacy when combined with standard chemotherapy agents, leading to improved patient outcomes.
Properties
IUPAC Name |
2-(decylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIZPXBKOEEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398898 | |
Record name | 2-(decylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-28-8 | |
Record name | 2-(decylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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